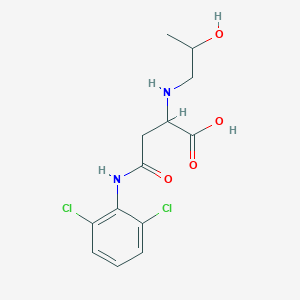![molecular formula C12H22F2N2O2 B2365702 Tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate CAS No. 1370606-56-6](/img/structure/B2365702.png)
Tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate is a chemical compound with the molecular formula C12H22F2N2O2 and a molecular weight of 264.32 g/mol . This compound is known for its unique structure, which includes a tert-butyl carbamate group and a difluorocyclohexyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate typically involves the protection of amines using tert-butyl carbamate (Boc) groups. One common method is the amidation of N-Boc-protected amines under mild conditions . The reaction involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
Tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate undergoes various chemical reactions, including:
Applications De Recherche Scientifique
Tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate involves the cleavage of the Boc protecting group under acidic conditions, producing tert-butyl cations . This reaction is facilitated by the stability of the tert-butyl carbocation, which is cleaved when the Boc protecting group is removed . The compound can also undergo nucleophilic addition-elimination reactions, forming tetrahedral intermediates that lead to the formation of amides .
Comparaison Avec Des Composés Similaires
Tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate can be compared with other similar compounds, such as:
N-(6-Aminohexyl)carbamic acid tert-butyl ester: This compound also contains a tert-butyl carbamate group and is used as a protecting group for amines.
tert-Butyl N-[4-(aminomethyl)phenyl]carbamate: This compound has a similar structure but with a phenyl group instead of a difluorocyclohexyl moiety.
The uniqueness of this compound lies in its difluorocyclohexyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
IUPAC Name |
tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22F2N2O2/c1-10(2,3)18-9(17)16-11(8-15)4-6-12(13,14)7-5-11/h4-8,15H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFILIGMFQLCSOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC(CC1)(F)F)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2365620.png)

![{1-[(Acetyloxy)methyl]cyclopropyl}methyl acetate](/img/structure/B2365622.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2365623.png)

![6-[(4-Fluorophenyl)methyl]-8-(4-methoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2365628.png)
![6-(3,5-dimethoxybenzyl)-1-(2,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2365629.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2365632.png)


![2-(4-FLUOROPHENYL)-N-[2-(FURAN-3-YL)ETHYL]ACETAMIDE](/img/structure/B2365638.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile](/img/structure/B2365640.png)
